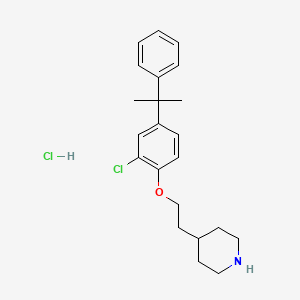
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Overview
Description
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a useful research compound. Its molecular formula is C22H29Cl2NO and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride, also known by its CAS number 1219956-95-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , indicating the presence of a chloro group, a piperidine moiety, and an ether linkage. Its structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets. For instance, piperidine derivatives have been shown to exhibit significant activity against specific enzymes and receptors. The compound may act as an allosteric modulator or inhibitor of certain pathways involved in cell signaling and proliferation.
Pharmacological Effects
Studies have demonstrated that derivatives of this compound possess notable anti-cancer properties. For example:
- Cytotoxicity : In vitro assays have shown that related compounds can induce cytotoxic effects on various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for some analogs have been reported in the low micromolar range, indicating potent activity against tumor cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 900 |
| Compound B | HT29 (Colon Cancer) | 700 |
| Compound C | M21 (Skin Melanoma) | 10 |
Case Studies
- Antiproliferative Activity : A study evaluating the antiproliferative effects of piperidine derivatives found that several compounds exhibited significant inhibition of cell growth in human cancer cell lines such as HT29 and MCF7. The most potent analogs were further analyzed for their ability to disrupt the cell cycle and induce apoptosis .
- Structure–Activity Relationship (SAR) : Research focusing on the SAR of related compounds highlighted that modifications to the piperidine ring and ether functionalities significantly influenced biological activity. For instance, introducing different substituents on the aromatic rings was found to enhance potency against specific cancer types .
- In Vivo Studies : Preliminary animal studies suggested that compounds similar to this compound could reduce tumor growth in xenograft models. These findings support further investigation into its therapeutic potential .
Properties
IUPAC Name |
4-[2-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO.ClH/c1-22(2,18-6-4-3-5-7-18)19-8-9-21(20(23)16-19)25-15-12-17-10-13-24-14-11-17;/h3-9,16-17,24H,10-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUHZRMTBYRLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















